molecular formula C14H13N3O5 B12490031 N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide

N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide

Cat. No.: B12490031
M. Wt: 303.27 g/mol
InChI Key: QGYKNYJMLWPJKK-UHFFFAOYSA-N
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Description

N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a carboxamide moiety

Properties

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

IUPAC Name

N-[2-[(2-nitrobenzoyl)amino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C14H13N3O5/c18-13(10-4-1-2-5-11(10)17(20)21)15-7-8-16-14(19)12-6-3-9-22-12/h1-6,9H,7-8H2,(H,15,18)(H,16,19)

InChI Key

QGYKNYJMLWPJKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. One common method involves the condensation of 2-nitrobenzoyl chloride with ethylenediamine to form the intermediate N-(2-nitrophenyl)ethylenediamine. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency and reduce the production cost.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)carboxamide: Known for its enzyme inhibitory properties.

    N-(2-hydroxyethyl)carbohydrazide: Studied for its antiviral activity.

    Indole derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.

Uniqueness

N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide is unique due to the combination of the furan ring and the nitrophenyl group, which imparts specific chemical and biological properties

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